molecular formula C10H17NOS B13288854 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol

Cat. No.: B13288854
M. Wt: 199.32 g/mol
InChI Key: WVISEOMESIWVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the thiazole ring, as well as a methylpropan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-ethyl-5-methylthiazole with 2-methylpropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropanal.

Scientific Research Applications

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine
  • 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile
  • 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine

Uniqueness

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the thiazole ring and the presence of a methylpropan-1-ol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H17NOS/c1-5-8-7(2)13-9(11-8)10(3,4)6-12/h12H,5-6H2,1-4H3

InChI Key

WVISEOMESIWVGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C(C)(C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.